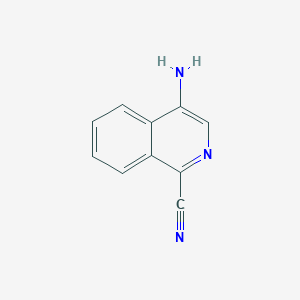

4-Aminoisoquinoline-1-carbonitrile

Description

Historical Context and Evolution of Isoquinoline (B145761) Chemistry

The journey of isoquinoline chemistry began in 1885 when it was first isolated from coal tar. chemimpex.com Early methods for its separation were laborious, but more efficient extraction techniques were developed in the early 20th century. chemimpex.com The ability to synthesize isoquinoline and its derivatives in the laboratory was a significant milestone, with the development of named reactions such as the Bischler-Napieralski synthesis, the Pictet-Gams reaction, and the Pomeranz–Fritsch reaction providing chemists with the tools to construct this important heterocyclic system. frontiersin.org These synthetic advancements paved the way for a deeper exploration of the chemical properties and potential applications of isoquinolines.

The isoquinoline structure is an isomer of quinoline (B57606), with the nitrogen atom located at position 2 in the heterocyclic ring, as opposed to position 1 in quinoline. chemimpex.com This seemingly small change in the arrangement of atoms has a profound impact on the molecule's physical and chemical properties, including its basicity and reactivity. sigmaaldrich.com Over the decades, research into isoquinoline chemistry has evolved from simple isolation and characterization to the sophisticated design and synthesis of highly functionalized derivatives with tailored properties.

Broad Significance of Substituted Isoquinolines in Academic Exploration

The versatility of the isoquinoline scaffold has made it a privileged structure in various fields of academic and industrial research. The introduction of different substituents at various positions on the isoquinoline ring system allows for the fine-tuning of its biological activity and material properties.

In the realm of medicinal chemistry , substituted isoquinolines are a wellspring of pharmacologically active compounds. Numerous natural products, including the analgesic morphine and the antimicrobial berberine, contain the isoquinoline core. nih.gov This has inspired chemists to synthesize a vast library of isoquinoline derivatives that have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netresearchgate.net For instance, certain 4-aminoquinoline (B48711) derivatives have been explored for their potent anticancer activities. nih.gov

Beyond medicine, substituted isoquinolines have also found applications in material science . Their unique photophysical properties have led to the development of isoquinoline-based fluorescent probes for cellular imaging. researchgate.net Furthermore, their ability to be incorporated into larger molecular architectures has made them valuable building blocks for the creation of organic semiconductors and other advanced materials. chemimpex.com

Specific Focus on 4-Aminoisoquinoline-1-carbonitrile as a Research Subject

Within the diverse family of substituted isoquinolines, this compound presents a unique combination of functional groups: an amino group at the 4-position and a carbonitrile (nitrile) group at the 1-position. This specific arrangement of substituents on the isoquinoline framework suggests its potential as a valuable intermediate in organic synthesis and as a candidate for biological evaluation.

While extensive research has been conducted on related compounds such as 4-aminoquinolines and various 1-aminoisoquinoline (B73089) derivatives, publicly available scientific literature focusing specifically on this compound is limited. researchgate.netresearchgate.net However, based on the known reactivity and properties of its constituent functional groups and the isoquinoline core, we can infer its potential areas of research interest. The presence of the amino group can serve as a handle for further chemical modifications, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for the synthesis of a variety of other derivatives.

The study of closely related isomers, such as 4-aminoquinoline-3-carbonitrile, has demonstrated their utility as building blocks for the construction of more complex polycyclic systems. Research into multisubstituted 1-aminoisoquinoline derivatives has also revealed their interesting fluorescent properties. researchgate.net These findings suggest that this compound could be a promising, yet underexplored, subject for future chemical and biological research.

Below is a table summarizing some of the key properties of this compound, largely based on computational predictions available in public databases.

| Property | Value |

| Molecular Formula | C₁₀H₇N₃ |

| Molecular Weight | 169.19 g/mol |

| PubChem CID | 21875272 |

| Predicted LogP | 1.8 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 3 |

| Predicted Rotatable Bond Count | 0 |

Note: The properties listed in the table are primarily based on computational predictions and may not reflect experimentally determined values.

Structure

3D Structure

Properties

IUPAC Name |

4-aminoisoquinoline-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-5-10-8-4-2-1-3-7(8)9(12)6-13-10/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILGQDQQFHALOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619246 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573758-69-7 | |

| Record name | 4-Aminoisoquinoline-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to the 4-Aminoisoquinoline-1-carbonitrile Core

The construction of the core structure of this compound can be achieved through several strategic approaches, each offering distinct advantages in terms of precursor availability, efficiency, and substrate scope.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single operation to form a complex product, incorporating most or all of the atoms from the reactants. nih.gov These reactions are prized for their atom economy, convergence, and operational simplicity. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively documented, established MCRs for related structures provide a blueprint for potential synthetic routes.

One of the most classical and relevant MCRs is the Strecker reaction , which synthesizes α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. researchgate.netmdpi.com First described in 1850, this reaction remains a fundamental method for preparing α-amino acids from the resulting α-aminonitrile precursors. researchgate.net A mechanochemical, solvent-free version of the Strecker reaction has been developed, affording α-aminonitriles in good to high yields by milling aldehydes, amines, and potassium cyanide with silica (B1680970) gel. researchgate.net This approach could potentially be adapted using a suitably functionalized ortho-substituted benzaldehyde (B42025) to construct the isoquinoline (B145761) framework.

Other notable MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating diverse molecular scaffolds, including peptide and peptoid structures. nih.govmdpi.compreprints.org For instance, an Ugi four-component reaction has been employed to synthesize quinoline-based peptides under microwave irradiation. preprints.org The adaptation of such MCRs, perhaps utilizing a precursor like 2-formylbenzonitrile, could offer a convergent pathway to the this compound core.

| Multi-Component Reaction | Typical Components | Key Product Feature | Potential Application to Target Synthesis |

|---|---|---|---|

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitrile | Intramolecular cyclization of a product derived from an ortho-formylbenzonitrile precursor. researchgate.netmdpi.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Post-MCR cyclization strategies to form the isoquinoline ring. nih.govpreprints.org |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Functional group transformations and subsequent cyclization to build the heterocyclic core. nih.gov |

Cyclization reactions are a cornerstone of heterocyclic synthesis. The formation of the isoquinoline ring system can be accomplished through various intramolecular cyclization strategies, often starting from appropriately substituted benzene (B151609) derivatives. pharmaguideline.com Classical named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses are well-known routes to dihydroisoquinoline and tetrahydroisoquinoline derivatives, respectively, which can then be aromatized. pharmaguideline.com

For the direct synthesis of isoquinoline carbonitriles, methods involving the cyclization of precursors already containing the nitrile group are of particular interest. For example, aza-Michael addition followed by intramolecular annulation has been successfully used for the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles. nih.govfrontiersin.org This strategy is operationally simple, scalable, and demonstrates high atom economy. nih.govfrontiersin.org A similar approach, starting with a different set of precursors, could conceivably be tailored for the synthesis of this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, such as amines, onto an aromatic ring. wikipedia.org This reaction is particularly effective when the aromatic ring is rendered electron-poor by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing 4-aminoisoquinolines, the SNAr mechanism is a highly practical approach. nih.gov The synthesis would typically start with a 4-halo-isoquinoline-1-carbonitrile precursor. The carbon atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing effect of both the ring nitrogen and the nitrile group at the C1 position. The reaction proceeds via an addition-elimination mechanism, involving a negatively charged Meisenheimer complex as an intermediate. wikipedia.orgyoutube.com

The reaction of a 4-haloquinoline with an amine is a common method for preparing 4-aminoquinolines. nih.gov This can be performed under various conditions, including high temperatures, with the aid of a base, or catalyzed by a Brønsted or Lewis acid. nih.gov A well-documented procedure for the synthesis of 4-aminoisoquinoline (B122460) involves the reaction of 4-bromoisoquinoline (B23445) with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of copper sulfate (B86663) at elevated temperature and pressure, affording the product in 70% yield. prepchem.com

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Bromoisoquinoline | Ammonium hydroxide | Copper sulfate, 165-170°C, 16h | 4-Aminoisoquinoline | prepchem.com |

| 4-Chloroquinolines | Alkylamines/Anilines | Conventional heating, microwave, or ultrasound | 4-Aminoquinolines | nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | Basic aqueous solution | 2,4-Dinitrophenol | wikipedia.org |

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the isoquinoline skeleton is no exception. Palladium and copper catalysts are particularly prominent in this area. organic-chemistry.org

Palladium-catalyzed reactions, such as the Heck and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. A three-component reaction involving a palladium-catalyzed imidoylative Sonogashira coupling followed by an acid-mediated cyclization provides a one-pot route to substituted 4-aminoquinolines from readily available starting materials. frontiersin.orgnih.gov Similarly, palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors. nih.govfrontiersin.org

Copper-catalyzed reactions also offer efficient pathways to isoquinoline derivatives. For instance, a copper-catalyzed denitrogenative transannulation of 3-aminoindazoles has been reported to yield 1-aminoisoquinolines. researchgate.net More directly, a method for synthesizing benzo pharmaguideline.comrsc.orgimidazo[2,1-a]isoquinolines through a copper-catalyzed Sonogashira cross-coupling followed by nucleophilic addition has been developed, using calcium carbide as a solid alkyne source. acs.org These catalytic systems often exhibit high functional group tolerance and can provide access to densely functionalized heterocyclic cores.

| Reaction Type | Catalyst System | Key Transformation | Relevance |

|---|---|---|---|

| Imidoylative Sonogashira/Cyclization | Pd(OAc)₂, Xantphos, CuBr, Cs₂CO₃ | Three-component synthesis of 2-(alkyl/aryl)-4-aminoquinolines. frontiersin.orgnih.gov | A potential one-pot strategy for substituted aminoisoquinolines. |

| Heck Reaction/Cyclization | Pd(OAc)₂ | Synthesis of quinolin-2(1H)-ones from iodoanilines and acrylates. nih.gov | A versatile C-C bond-forming reaction to build the heterocyclic core. |

| Sonogashira Coupling/Annulation | CuI, Cs₂CO₃ | Synthesis of fused isoquinolines from 2-(2-bromophenyl)benzimidazoles. acs.org | Demonstrates copper's utility in isoquinoline synthesis via C-C and C-N bond formation. |

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of metal catalysts. Several metal-free pathways to the aminoisoquinoline core have been reported.

One such method describes the facile synthesis of multisubstituted 1-aminoisoquinoline (B73089) derivatives through a reaction between a 4H-pyran derivative and secondary amines. This reaction proceeds under mild, metal-free conditions via a ring-opening and subsequent ring-closing mechanism, offering good yields and operational simplicity. researchgate.net

Another notable metal-free protocol involves the construction of aminated isoquinoline frameworks from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) in an aqueous medium. rsc.org This method relies on the activation of the nitrile group towards nucleophilic addition and subsequent annulation without the need for any metal or additive. The reaction is highly regioselective, tolerates a wide range of functional groups, and is scalable. rsc.org A simple, acid-catalyzed method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and vinyl ketones as an electrophile has also been described, which proceeds through a temporary dearomatization strategy. acs.org

Precursor Functionalization and Derivatization

The synthesis of this compound can also be approached by functionalizing a pre-existing isoquinoline ring or a suitable precursor. This strategy involves the sequential introduction of the amino and nitrile groups.

For example, a known process for preparing 4-fluoroisoquinoline (B1268607) involves the ammonolysis of 4-bromoisoquinoline to produce 4-aminoisoquinoline. quickcompany.in This intermediate can then undergo further reactions. The introduction of the carbonitrile group at the C1 position could potentially be achieved through methods like the Reissert reaction or by cyanation of an activated isoquinoline derivative, such as an N-oxide.

The functionalization of amide precursors is another viable strategy. Amides are generally stable but can be activated under specific conditions. acs.org For instance, electrophilic activation of an amide with a reagent like 2,2,2-trifluoroethyl(mesityl)iodonium triflate allows for its conversion into other functional groups, such as esters, or for its participation in the synthesis of heterocycles like benzoxazoles. acs.org Such activation strategies could be employed on a precursor like an isoquinoline-1-carboxamide (B73039) to generate the desired nitrile.

Utility of o-Cyanoaryl Starting Materials

One of the key strategies for constructing the isoquinoline ring system involves the use of ortho-cyanoaryl precursors. A notable approach is the Thorpe-Ziegler reaction, an intramolecular cyclization of a dinitrile to form a cyclic enaminonitrile, which upon hydrolysis can yield a cyclic ketone. wikipedia.orgchem-station.comsynarchive.com This methodology can be adapted for the synthesis of the 4-aminoisoisoquinoline-1-carbonitrile core.

The synthesis often commences with an ortho-cyanobenzyl cyanide derivative. The presence of the cyano group on the aromatic ring is crucial for the final nitrile functionality at the 1-position of the isoquinoline. The reaction typically proceeds via the formation of a carbanion adjacent to the benzylic nitrile, which then attacks the aromatic nitrile intramolecularly to form the six-membered heterocyclic ring.

A versatile synthesis of substituted isoquinolines that highlights the utility of related precursors involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. This method allows for the formation of highly substituted isoquinolines, demonstrating the potential for creating diverse derivatives. nih.gov

Transformations Involving Halogenated Isoquinoline Intermediates

A highly effective and common strategy for the synthesis of 4-aminoisoisoquinoline-1-carbonitrile involves the use of halogenated isoquinoline intermediates. Commercially available compounds such as 1-chloro-4-bromoisoquinoline, 1-chloroisoquinoline-4-carbonitrile, and 4-bromoisoquinoline-1-carbonitrile (B1603925) serve as key precursors. sigmaaldrich.comresearchgate.netosi.lv

The synthesis of 1-amino-4-chloroisoquinoline from 1,4-dichloroisoquinoline (B101551) has been reported, establishing a precedent for the selective amination at the 4-position. nih.gov This selectivity is often dictated by the electronic properties of the isoquinoline ring, where the C4 position can be more susceptible to nucleophilic attack under certain conditions.

The general approach involves the nucleophilic substitution of a halogen atom, typically chlorine or bromine, at the 4-position with an amino group. This can be achieved using various aminating agents, such as ammonia (B1221849) or other amines, often in the presence of a catalyst. Palladium-catalyzed amination reactions, for instance, are powerful tools for forming C-N bonds in the synthesis of amino-heterocycles. nih.govnih.gov

| Precursor | Reagents and Conditions | Product | Reference |

| 1,4-Dichloroisoquinoline | 1. Phenol, K2CO3, DMF; 2. NH3, Cu-bronze | 1-Amino-4-chloroisoquinoline | nih.gov |

| 4-Bromoisoquinoline | Conc. NH4OH, CuSO4, heat | 4-Aminoisoquinoline | ambeed.com |

| 1-Chloroisoquinoline | KNH2/NH3 | 1-Aminoisoquinoline | nih.gov |

Table 1: Synthesis of Aminoisoquinolines from Halogenated Precursors

Post-Synthetic Modifications of the Amine and Nitrile Functionalities

The amino and nitrile groups of 4-aminoisoisoquinoline-1-carbonitrile offer valuable handles for further chemical transformations, allowing for the diversification of the core structure.

The primary amino group at the C4 position can undergo a variety of reactions common to arylamines. These include acylation, alkylation, and sulfonylation to introduce a wide range of substituents. Such modifications can significantly alter the biological activity and physical properties of the molecule. The amino group can also be a key participant in the formation of new heterocyclic rings fused to the isoquinoline core.

The nitrile group at the C1 position is also a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. researchgate.net Reduction of the nitrile group, typically with a reducing agent like lithium aluminum hydride, affords a primary amine, introducing a new reactive site. The nitrile can also participate in cycloaddition reactions or be converted to other nitrogen-containing heterocycles.

Regioselectivity and Stereoselectivity in Isoquinoline Carbonitrile Synthesis

Regioselectivity is a critical consideration in the synthesis of 4-aminoisoisoquinoline-1-carbonitrile, particularly when using precursors with multiple potential reaction sites. For instance, in the synthesis from dihalogenated isoquinolines, the selective substitution of one halogen over the other is paramount. The outcome of such reactions is influenced by factors such as the nature of the halogen, the reaction conditions (temperature, solvent, catalyst), and the electronic properties of the isoquinoline ring.

In catalyst-controlled approaches, the choice of metal catalyst can profoundly influence the regioselectivity of the cyclization. For example, in the aminative domino cyclization of 2-alkynylbenzonitriles, copper-based catalysts have been shown to favor the 6-endo-dig cyclization to produce 1-aminoisoquinolines, while other metal triflates can lead to 5-exo-dig cyclization, forming 1-aminoisoindolines.

Stereoselectivity is generally not a factor in the synthesis of the aromatic 4-aminoisoisoquinoline-1-carbonitrile itself. However, it becomes a crucial aspect when synthesizing its reduced derivatives, such as tetrahydroisoquinolines. Asymmetric synthesis methods are employed to control the stereochemistry at the newly formed chiral centers. sigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. wikipedia.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

For the synthesis of isoquinoline derivatives, several green approaches have been explored. These include the use of water as a solvent, catalyst-free reactions, and the development of one-pot, multi-component reactions that increase atom economy and reduce waste. For example, the synthesis of quinoxalines, a related class of heterocycles, has been achieved in water without a catalyst.

While specific green chemistry protocols for the synthesis of 4-aminoisoisoquinoline-1-carbonitrile are not extensively documented, the general principles can be applied. This could involve exploring solid-phase synthesis, using recyclable catalysts, or employing microwave-assisted synthesis to reduce reaction times and energy consumption. The development of such environmentally friendly methods is a key area of future research.

Chemical Reactivity and Mechanistic Investigations of Transformations

Electrophilic Reactions on the Isoquinoline (B145761) Core

The isoquinoline nucleus is generally susceptible to electrophilic attack, primarily on the benzene (B151609) ring. In the case of isoquinoline itself, electrophilic substitution, such as nitration, halogenation, and sulfonation, preferentially occurs at the C5 and C8 positions due to the electronic influence of the pyridine (B92270) ring, which deactivates the heterocyclic portion towards electrophiles.

For 4-aminoisoisoquinoline-1-carbonitrile, the scenario is more complex. The powerful electron-donating amino group at the C4 position strongly activates the carbocyclic ring towards electrophilic attack. This activating effect would direct incoming electrophiles to the ortho and para positions relative to the amino group. Consequently, electrophilic substitution is expected to be highly favored at the C5 position. Conversely, the electron-withdrawing nitrile group at C1, along with the nitrogen atom in the heterocycle, deactivates the pyridine ring, making electrophilic attack on this ring highly unlikely.

While specific studies on the electrophilic substitution of 4-aminoisoisoquinoline-1-carbonitrile are not extensively documented, the general principles of electrophilic aromatic substitution on substituted isoquinolines suggest that reactions like nitration or halogenation would yield predominantly 5-substituted derivatives. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the amino group.

Nucleophilic Reactivity at Key Positions (e.g., C-1, C-4)

The electron-deficient nature of the pyridine ring in isoquinoline makes it susceptible to nucleophilic attack, particularly at the C1 position. The presence of a nitrile group at this position in 4-aminoisoisoquinoline-1-carbonitrile further enhances this electrophilicity. Nucleophiles can add to the C1 carbon, leading to a variety of substitution or addition products.

The C4 position, bearing the amino group, is also a site of interest for nucleophilic reactions, albeit through different mechanisms. While direct nucleophilic displacement of the amino group is not typical, its presence can influence the reactivity of the adjacent positions. For instance, methods for the C4-alkylation of isoquinolines have been developed, although their direct application to a pre-functionalized system like 4-aminoisoisoquinoline-1-carbonitrile would need to be investigated.

The cyanide ion (CN⁻) itself is a well-known nucleophile used in substitution reactions with haloalkanes to form nitriles, a reaction that proceeds via an Sₙ2 mechanism. youtube.comchemguide.co.uk The reverse of this, the displacement of the nitrile group, would require a strong nucleophile and specific reaction conditions.

Reactions Involving the Amine Group (e.g., acylation, alkylation)

The primary amino group at the C4 position is a key site for a variety of chemical transformations. Its nucleophilic character allows it to readily participate in reactions such as acylation and alkylation.

Acylation: The amino group can be acylated using acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functional moieties into the molecule. The reactivity of the amino group in 4-aminoquinolines, a closely related system, in acylation reactions is well-documented. nih.gov

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atom, leading to secondary or tertiary amines. The conditions for such reactions need to be carefully chosen to control the degree of alkylation and to avoid potential N-alkylation of the isoquinoline ring nitrogen.

Transformations of the Nitrile Group (e.g., hydrolysis to carboxylic acids, reduction)

The nitrile group at the C1 position is a versatile functional group that can be converted into several other important functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.com This transformation proceeds through an amide intermediate. For instance, the hydrolysis of the nitrile in 4-aminoisoisoquinoline-1-carbonitrile would lead to the formation of 4-aminoisoquinoline-1-carboxylic acid. This reaction is a crucial step in the synthesis of many isoquinoline-based compounds.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction provides a route to 1-(aminomethyl)-4-aminoisoquinoline, a diamino-substituted isoquinoline derivative. The reduction of nitriles is a fundamental transformation in organic synthesis.

Rearrangement Reactions and Tautomerism Studies

Tautomerism: 4-Aminoisoquinoline-1-carbonitrile can exist in different tautomeric forms. The most significant of these is the amino-imino tautomerism. The compound can exist as the 4-aminoisoquinoline (B122460) form or as the 4(1H)-iminoisoquinoline form, where a proton has migrated from the exocyclic amino group to the ring nitrogen. The equilibrium between these tautomers is influenced by factors such as the solvent and the electronic nature of other substituents on the ring. Studies on related heterocyclic systems, such as aminopyrimidines, have shown that the position of this equilibrium can significantly affect the chemical and physical properties of the molecule. acs.org

Rearrangement Reactions: Isoquinoline derivatives can undergo various rearrangement reactions. For example, the rearrangement of isoquinoline N-oxides has been reported. researchgate.net While specific rearrangement studies on 4-aminoisoisoquinoline-1-carbonitrile are not widely available, the presence of the amino and nitrile groups could potentially facilitate novel molecular rearrangements under specific reaction conditions, leading to the formation of different heterocyclic scaffolds.

Oxidative and Reductive Processes on this compound

Oxidation: The isoquinoline ring system can be susceptible to oxidation, particularly at the nitrogen atom to form an N-oxide. The amino group at the C4 position can also be a site of oxidation. The outcome of an oxidation reaction would depend on the oxidant used and the reaction conditions. For example, oxidation of related amino-substituted azaarenes has been studied.

Reduction: The isoquinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The presence of the amino and nitrile groups on the ring will influence the regioselectivity and feasibility of such reductions. For instance, the pyridine part of the isoquinoline ring is more susceptible to reduction than the benzene part.

Spectroscopic and Structural Analysis of this compound Remains Elusive in Publicly Accessible Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and structural data for the compound this compound. Despite its well-defined structure, detailed experimental data from key analytical techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, which are crucial for unambiguous structural confirmation and electronic characterization, could not be located.

The inquiry sought to build a detailed profile of the compound based on an outline specifying various spectroscopic methods. This included Proton (¹H) and Carbon-13 (¹³C) NMR for analyzing chemical shifts and coupling constants, two-dimensional NMR techniques (COSY, HMQC, HMBC) for elucidating the molecular framework, and both Fourier Transform Infrared (FT-IR) and Raman spectroscopy for identifying functional groups and molecular vibrational modes.

While information exists for related structures such as 4-aminoquinoline (B48711) and 4-aminoisoquinoline, these data are not transferable to the carbonitrile derivative due to the significant electronic and structural influence of the nitrile group at the C1 position. The nitrile group dramatically alters the electronic environment of the entire isoquinoline ring system, which would lead to distinct and non-transferable chemical shifts in NMR spectra and unique vibrational frequencies in IR and Raman spectra.

For a complete and accurate characterization of this compound, original experimental work would be required to generate the necessary spectra. Such an analysis would involve:

Vibrational Spectroscopy: Recording FT-IR and Raman spectra to identify the characteristic vibrations of its functional groups. Key expected signals would include the N-H stretching and bending vibrations of the primary amine, the C≡N stretch of the nitrile group, and the various C-H and C=C/C=N stretching and bending modes of the isoquinoline core.

Without access to this primary data, a scientifically rigorous and factual article on the comprehensive spectroscopic and structural characterization of this compound cannot be constructed. The scientific community awaits the publication of such data to fully characterize this specific molecule.

Comprehensive Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the precise molecular weight of a compound, thereby confirming its elemental composition. For 4-Aminoisoquinoline-1-carbonitrile, high-resolution mass spectrometry (HRMS) provides an exact mass that validates its chemical formula, C₁₀H₇N₃.

In research involving related amino-dicarbonitrile compounds, mass spectrometry has been used to confirm the molecular ion peak [M]⁺. For instance, in the analysis of various 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles, the mass spectra consistently show molecular ion peaks that correspond to their calculated molecular weights. researchgate.net Analysis of a morpholine-substituted dinitrile derivative revealed a molecular ion peak at m/z 323, corresponding to its molecular weight. researchgate.net Similarly, a bromo-substituted analogue showed characteristic isotopic peaks at m/z 381/383. researchgate.net This fragmentation data is crucial for confirming the structure of newly synthesized derivatives.

| Property | Value |

| Chemical Formula | C₁₀H₇N₃ |

| Molecular Weight (Calculated) | 169.19 g/mol |

| PubChem CID | 21875272 nih.gov |

This table displays the fundamental molecular properties of this compound.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence, provides critical insights into the electronic transitions within a molecule and its potential for light emission.

The UV-Vis absorption spectrum of a molecule is dictated by the electronic transitions between its molecular orbitals. For aromatic systems like isoquinoline (B145761) derivatives, the spectra are typically characterized by absorption bands corresponding to π-π* and n-π* transitions. researchgate.net Studies on various quinoline (B57606) derivatives show that absorption bands generally appear in the range of 280 to 510 nm. researchgate.net

The introduction of substituents, such as the amino (-NH₂) and cyano (-CN) groups in this compound, significantly influences the absorption maxima (λmax) and molar absorption coefficients (εmax). The amino group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption bands. Research on related quinoline derivatives has shown that the solvent environment can also play a role, with polar solvents potentially causing shifts in the absorption bands. nih.gov For example, comparative studies on spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkan]-7-amine derivatives revealed two main absorption peaks around 249 nm and 316 nm, attributed to π-π* and n-π* transitions, respectively. researchgate.net

Fluorescence spectroscopy is a powerful tool for investigating the light-emitting properties of compounds. Many isoquinoline derivatives exhibit fluorescence, with the emission properties being highly sensitive to their molecular structure and environment.

Research on structurally similar 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile (DDIC) derivatives has shown that these compounds display full-color-tunable solid-state fluorescence, with emission wavelengths spanning the entire visible light spectrum. rsc.org This behavior is attributed to their twisted molecular conformations and loose molecular packing in the solid state. rsc.org Furthermore, some of these derivatives exhibit mechanofluorochromism, where their emission color changes in response to mechanical grinding. rsc.org

Similarly, studies on 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles have demonstrated solid-state fluorescence in the violet to blue region, with emission maxima observed between 400 nm and 460 nm. researchgate.net The specific emission wavelength is dependent on the nature of the substituents on the pyridine (B92270) ring.

| Compound Class | Emission Maxima (λem) | Emission Color |

| 2-Alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles | 400–460 nm | Violet-Blue researchgate.net |

| 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitriles | Full visible range | Full-Color Tunable rsc.org |

This table summarizes the solid-state fluorescence emission characteristics of classes of compounds structurally related to this compound.

X-ray Crystallography for Solid-State Molecular Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of molecules. Through the application of quantum mechanics principles, it is possible to model and predict the behavior of 4-aminoisosquinoline-1-carbonitrile with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed for the geometry optimization of molecules, determining the most stable three-dimensional arrangement of atoms. For 4-aminoisosquinoline-1-carbonitrile, DFT calculations, often using functionals like B3LYP in combination with basis sets such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. This provides a detailed picture of the molecule's conformation.

The electronic structure, which governs the chemical behavior of the molecule, is also elucidated through DFT. These calculations reveal the distribution of electrons within the molecule and the energies of the molecular orbitals. Periodic DFT calculations have been successfully used to study the geometric and electronic structure of related aromatic compounds, demonstrating the robustness of this approach. nih.gov

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can provide highly accurate calculations of molecular properties. For a molecule like 4-aminoisosquinoline-1-carbonitrile, ab initio calculations can be used to refine the geometry and electronic properties obtained from DFT. While computationally more demanding, they offer a benchmark for the accuracy of other methods. These methods have been used to determine the band gaps in complex organic solids, showcasing their utility in predicting electronic behavior. aps.org

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors that quantify these properties, offering predictive insights into how 4-aminoisosquinoline-1-carbonitrile will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For 4-aminoisosquinoline-1-carbonitrile, FMO analysis can pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data is illustrative and would be derived from specific DFT or ab initio calculations for 4-aminoisosquinoline-1-carbonitrile.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. bhu.ac.in The MEP is calculated by determining the electrostatic potential at the surface of the molecule. bhu.ac.in

Different colors on the MEP map indicate different potential values. Typically, red regions represent areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For 4-aminoisosquinoline-1-carbonitrile, the MEP map would likely show negative potential around the nitrogen atoms of the amino group and the quinoline (B57606) ring, as well as the nitrile group, indicating their nucleophilic character. Positive potential would be expected around the hydrogen atoms.

Conceptual DFT provides a framework for defining and calculating various chemical concepts that describe reactivity. nih.gov These descriptors are derived from the changes in energy with respect to the number of electrons.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. researchgate.net It is a valuable descriptor for quantifying the electrophilic character of a molecule. researchgate.net

Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule, indicating its ability to donate electrons. nih.govresearchgate.net

These indices, along with others such as chemical potential (μ), hardness (η), and softness (S), can be calculated from the HOMO and LUMO energies. They provide a quantitative scale for predicting the reactivity of 4-aminoisosquinoline-1-carbonitrile in various chemical reactions. shd-pub.org.rs

Table 2: Illustrative Conceptual DFT Descriptors (Note: The following data is illustrative and would be derived from specific DFT calculations for 4-aminoisosquinoline-1-carbonitrile.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.67 |

| Nucleophilicity Index (N) | 2.85 |

Spectroscopic Property Prediction and Correlation

Computational methods are instrumental in predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. These predictions are often correlated with experimental data to validate both the computational model and the experimental findings.

Simulation of Vibrational (IR, Raman) and Electronic Spectra

Theoretical simulations of vibrational and electronic spectra are crucial for interpreting experimental results. Density Functional Theory (DFT) calculations are widely employed to predict infrared (IR) and Raman spectra by computing the harmonic vibrational frequencies of the optimized molecular structure. researchgate.netmdpi.comnih.gov These calculations help in the assignment of vibrational modes, such as stretching, bending, and torsional motions, to the observed spectral bands. cyberleninka.ru

The process begins with a geometry optimization, followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)). nih.gov The output provides the vibrational frequencies and their corresponding intensities for IR and Raman activity. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, which generally yields good agreement between the theoretical and experimental spectra. nih.gov

Similarly, electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max). Such analyses have been performed on related heterocyclic systems, providing insights into their electronic properties. researchgate.net While these methods are standard, specific simulated spectra for 4-Aminoisoquinoline-1-carbonitrile have not been reported in the surveyed literature.

Reaction Mechanism Elucidation through Computational Pathways

Computational chemistry offers profound insights into the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies and the determination of the most likely reaction pathway.

For the synthesis of heterocyclic compounds like substituted quinolines and isoquinolines, DFT calculations can be used to explore different proposed mechanisms, such as nucleophilic aromatic substitution or metal-catalyzed cyclizations. researchgate.netnih.gov For instance, studies on the synthesis of related 4-aminoquinolines investigate the energetics of direct coupling between 4-chloroquinolines and various amines. nih.gov Computational analysis can clarify the role of catalysts, solvents, and substituent effects on the reaction outcome and yield. While various synthetic routes for 4-aminoquinoline (B48711) derivatives exist, a specific computational elucidation of the reaction pathway for the synthesis of this compound is not documented in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This method is particularly valuable in drug discovery for generating hypotheses about the mechanism of action and for designing new, more potent compounds. nih.gov

The QSAR process involves calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a series of related compounds with known activities. Statistical methods are then used to build a model that predicts activity based on these descriptors. Studies on isoquinoline (B145761) derivatives have successfully used QSAR to model inhibitory activity against various enzymes, such as aldo-keto reductase 1C3 (AKR1C3). japsonline.comjapsonline.com These models can highlight which structural features are critical for the desired biological effect. For example, a QSAR study on pyrimido-isoquinolin-quinones identified that steric, electrostatic, and hydrogen bond acceptor fields were key contributors to antibacterial activity. nih.gov No QSAR models specifically including or designed for this compound were identified in the reviewed literature.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the conformational flexibility, dynamic behavior, and interactions of a molecule with its environment (e.g., solvent) over time. nih.govmdpi.com

MD simulations provide detailed information at the atomic level, which is often inaccessible through experimental means alone. nih.gov For a molecule like this compound, MD simulations could be used to explore the rotational barrier of the amino group, the flexibility of the isoquinoline ring system, and its interactions with water or other solvents. This technique is widely applied to understand the behavior of complex biomolecules and can be equally insightful for smaller organic molecules, helping to identify stable conformers and understand their relative populations. mdpi.comnih.gov Despite its broad applicability, no specific molecular dynamics simulation studies for this compound have been reported in the surveyed scientific literature.

Mechanistic Investigations of Biological Activity Excluding Clinical Data

Interaction with Biomolecules and Molecular Targets

The biological effects of 4-Aminoisoquinoline-1-carbonitrile and its derivatives are rooted in their specific interactions with crucial biomolecules and molecular targets within pathogenic organisms.

Heme Binding and Polymerization Inhibition Mechanisms

A significant mechanism of action for 4-aminoquinoline (B48711) derivatives, a class to which this compound belongs, is the inhibition of heme polymerization. In parasites like Plasmodium falciparum, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into hemozoin is a critical survival pathway. 4-aminoquinolines are known to interfere with this process. They are believed to form a complex with heme, which then caps (B75204) the growing hemozoin polymer, preventing further sequestration of toxic heme. This leads to an accumulation of free heme, which is lethal to the parasite.

Studies on related 4-arylaminoquinoline-3-carbonitrile derivatives have demonstrated a potentiation of their trypanocidal activity in the presence of hemin, the oxidized form of heme. This suggests a similar mechanism of action against Trypanosoma cruzi, where the compound's interaction with heme is crucial for its parasiticidal effect. The interaction likely involves the prevention of heme peroxidation, a key step in its detoxification.

Enzyme Inhibition Profiles and Pathways

While specific enzyme inhibition profiles for this compound are not extensively detailed in the available literature, the broader class of 4-aminoquinolines has been shown to inhibit various enzymes. For instance, some 4-aminoquinoline derivatives act as inhibitors of cysteine proteases, such as cruzain in Trypanosoma cruzi and rhodesain in Trypanosoma brucei rhodesiense. These proteases are vital for the parasite's life cycle, involved in processes like nutrition, immune evasion, and host cell invasion. However, it is important to note that some observed inhibitions might be due to non-specific mechanisms like colloidal aggregation.

Further research is required to elucidate the specific enzyme targets of this compound and the kinetics of such interactions.

Modulation of Cellular Pathways (e.g., mitochondrion-kinetoplast complex alterations)

A key aspect of the trypanocidal activity of 4-arylaminoquinoline-3-carbonitrile derivatives is their ability to induce alterations in the mitochondrion-kinetoplast complex of Trypanosoma cruzi. The kinetoplast is a unique network of mitochondrial DNA found in kinetoplastids and is essential for their survival. Treatment with these compounds, in conjunction with heme, has been shown to cause significant ultrastructural changes in this complex in both epimastigote and trypomastigote forms of the parasite. Additionally, an accumulation of electron-dense deposits has been observed in amastigotes, further indicating a disruption of cellular homeostasis. These alterations are likely a downstream effect of the initial interaction with heme and the subsequent oxidative stress.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies on 4-aminoquinoline derivatives have provided valuable insights into the structural features required for their biological activity. For antimalarial 4-aminoquinolines, the presence of an electron-withdrawing group at the 7-position of the quinoline (B57606) ring is often crucial for activity. The nature of the substituent at the 4-amino position also significantly influences the compound's potency and pharmacokinetic properties.

For the 4-arylaminoquinoline-3-carbonitrile series, the specific aryl group attached to the 4-amino position and the presence of the 1-carbonitrile group are expected to play a significant role in their interaction with biological targets. The carbonitrile group, being a strong electron-withdrawing group, can influence the electronic properties of the isoquinoline (B145761) ring system and its binding characteristics. Further detailed SAR studies are necessary to fully understand the contribution of each part of the this compound molecule to its mechanistic profile.

In Vitro Biological Efficacy Assessments

The in vitro biological efficacy of 4-aminoquinoline derivatives has been evaluated against a range of pathogens.

| Compound Derivative | Target Organism | In Vitro Activity | Mechanistic Outcome |

| 4-Arylaminoquinoline-3-carbonitrile (unspecified derivative) | Trypanosoma cruzi (epimastigotes) | Potent activity, enhanced by hemin | Alterations in the mitochondrion-kinetoplast complex |

| 4-Arylaminoquinoline-3-carbonitrile (unspecified derivative) | Trypanosoma cruzi (trypomastigotes) | Active, enhanced by hemin | Alterations in the mitochondrion-kinetoplast complex |

| 4-Arylaminoquinoline-3-carbonitrile (unspecified derivative) | Trypanosoma cruzi (amastigotes) | Active | Accumulation of electron-dense deposits |

These findings highlight the potential of the 4-aminoquinoline-1-carbonitrile scaffold in developing new anti-trypanosomal agents. The enhanced activity in the presence of heme strongly supports the proposed mechanism of action involving heme interaction.

In Silico Molecular Docking and Binding Affinity Predictions

Molecular docking studies are instrumental in predicting the binding modes and affinities of small molecules to their protein targets. For the broader class of 4-aminoquinolines, docking studies have been used to model their interaction with the heme-polymerization complex and various enzymes.

Future Research Directions and Unexplored Avenues

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally friendly methods for creating 4-aminoisoquinoline (B122460) derivatives is a key area of future research. Traditional methods for synthesizing these compounds often involve multiple steps, harsh conditions, and the use of hazardous solvents. To address these issues, researchers are exploring a variety of green chemistry approaches.

One promising technique is microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. mdpi.com This method has been used to prepare 4-aminoquinoline (B48711) derivatives in high yields without the need for a solvent, which also simplifies the purification process. mdpi.com Other sustainable strategies include the use of water as a solvent and the development of one-pot reactions that combine multiple steps into a single process, reducing waste and improving efficiency. mdpi.comfrontiersin.org

The following table summarizes some of the green and sustainable methods being explored for the synthesis of 4-aminoisoquinoline-1-carbonitrile and its derivatives.

Table 1: Green and Sustainable Synthetic Methodologies

| Methodology | Description | Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions. | Shorter reaction times, reduced energy consumption, and often solvent-free. mdpi.com |

| Use of Green Solvents | Employs environmentally benign solvents like water, supercritical carbon dioxide, or bio-based alternatives. mdpi.com | Reduces the use and generation of hazardous substances. mdpi.com |

| One-Pot Reactions | Combines multiple synthetic steps into a single reaction vessel. | Minimizes waste, saves time and resources, and can lead to higher overall yields. |

| Catalyst-Free Reactions | Reactions that proceed without the need for a catalyst. | Avoids the use of often toxic and expensive metal catalysts. |

| Electrochemical Synthesis | Utilizes electricity to drive chemical reactions. | Can reduce the need for chemical reagents and operate at milder conditions. |

Discovery of Novel Reactivity and Unprecedented Transformations

Researchers are actively exploring new chemical reactions and transformations involving the this compound scaffold. This includes the development of novel cascade reactions and cycloadditions to create more complex and diverse molecular structures. nih.gov For instance, recent studies have reported new methods for synthesizing 1-aminoisoquinoline (B73089) derivatives through transition metal-catalyzed reactions. nih.gov

A key area of interest is the functionalization of the isoquinoline (B145761) core at various positions, such as the C-1, C-3, and C-4 carbons, as well as the nitrogen atom. nih.gov These modifications can lead to the creation of compounds with unique chemical properties and biological activities. The discovery of new transformations, such as the Thorpe-Ziegler cyclization to form 4-aminoquinoline-3-carbonitriles, opens up new avenues for creating a wide range of derivatives. researchgate.net

Integration of Advanced Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in the design and discovery of new drugs and materials based on the this compound structure. nih.govnih.gov These technologies can analyze vast amounts of data to identify promising drug candidates, predict their properties, and optimize their structures for specific biological targets. nih.gov

AI can be used for:

Target Identification: Analyzing biological data to identify new therapeutic targets for diseases. nih.gov

Virtual Screening: Screening large libraries of virtual compounds to identify those with the highest probability of being active against a specific target. nih.gov

De Novo Drug Design: Designing entirely new molecules with desired properties. nih.gov

Predictive Modeling: Developing models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates.

The integration of AI and ML has the potential to significantly accelerate the drug discovery process, reducing the time and cost associated with bringing new therapies to market. nih.gov

Elucidation of Complex Biological Mechanisms at the Molecular Level

A deeper understanding of how this compound and its derivatives interact with biological systems at the molecular level is crucial for the development of new and more effective drugs. Researchers are using a variety of techniques to investigate the mechanisms of action of these compounds, including their ability to accumulate in specific cellular compartments like lysosomes and mitochondria. frontiersin.org

Structure-activity relationship (SAR) studies are being conducted to understand how modifications to the 4-aminoisoquinoline scaffold affect its biological activity. nih.gov For example, studies have shown that the presence of certain substituents at the 7th position of the quinoline (B57606) ring can enhance the anticancer activity of these compounds. nih.gov By elucidating these complex biological mechanisms, scientists can design more potent and selective drugs with fewer side effects.

Design of Multi-Functional Materials Integrating this compound

Beyond their applications in medicine, isoquinoline derivatives are being explored for their potential use in materials science. nih.gov The unique chemical and physical properties of the this compound scaffold make it an attractive building block for the design of multi-functional materials.

Potential applications include:

Fluorosensors: The isoquinoline framework can be incorporated into molecules that can detect and signal the presence of specific ions or molecules. nih.gov

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives can be used as components in the emissive layer of OLEDs for displays and lighting.

Catalysts: The nitrogen atom in the isoquinoline ring can coordinate with metal ions, making these compounds useful as ligands in catalysis. nih.gov

The ability to tune the properties of these materials by modifying the isoquinoline structure opens up a wide range of possibilities for creating new and innovative technologies.

Exploration of Chiral this compound Derivatives and Their Enantioselective Synthesis

Many biologically active molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. Therefore, the ability to synthesize specific enantiomers of chiral compounds is of great importance in drug discovery.

Researchers are developing methods for the enantioselective synthesis of chiral this compound derivatives. rsc.orgresearchgate.net This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. rsc.orgnih.gov For example, asymmetric copper-catalyzed cyclization reactions have been used to produce chiral tetrahydroisoquinolines with high enantioselectivity. researchgate.net The exploration of chiral this compound derivatives and their enantioselective synthesis is a promising area of research that could lead to the development of safer and more effective drugs. rsc.org

Q & A

What are the primary synthetic routes for 4-Aminoisoquinoline-1-carbonitrile, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The synthesis of this compound typically involves functionalization of the isoquinoline core. A common approach includes:

- Nucleophilic substitution : Reacting isoquinoline derivatives with ammonia or amines to introduce the amino group at the 4-position, followed by cyanation at the 1-position using reagents like CuCN or KCN under controlled temperatures (80–120°C) .

- Multi-step functionalization : For example, halogenated intermediates (e.g., 4-bromoisoquinoline) can undergo Buchwald–Hartwig amination to install the amino group, followed by cyanation via palladium-catalyzed cross-coupling .

Key factors affecting yield and purity:

- Temperature : Higher temperatures (>100°C) accelerate cyanation but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for nucleophilic substitutions .

- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in cyanation steps compared to Cu-based catalysts .

How can structural contradictions in this compound derivatives be resolved using crystallographic and spectroscopic methods?

Level: Advanced

Answer:

Contradictions in molecular conformation or regiochemistry can arise due to tautomerism or crystal packing effects. Resolution strategies include:

- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous determination of bond lengths, angles, and spatial arrangement. For example, SC-XRD confirmed the planar geometry of the isoquinoline ring in a related carbonitrile derivative (R-factor = 0.024, data-to-parameter ratio = 15.1) .

- NMR spectroscopy : ¹H-¹³C HMBC correlations can distinguish between amino group tautomers (e.g., NH₂ vs. NH–H rearrangements) .

- DFT calculations : Comparing experimental (SC-XRD) and computed (B3LYP/6-31G*) bond lengths resolves ambiguities in electron density distribution .

Example workflow:

Purify via column chromatography (silica gel, ethyl acetate/hexane).

Characterize using SC-XRD (SHELXL refinement ) and 2D NMR.

Validate with computational modeling (Gaussian 09).

What methodologies are recommended for analyzing the electronic properties of this compound in structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

Electronic properties critical to SAR include HOMO/LUMO energies, dipole moments, and Fukui indices. Methods include:

- Cyclic voltammetry (CV) : Measures redox potentials to estimate LUMO energies (e.g., E₁/2 = −1.2 V vs. Ag/AgCl for related quinoline carbonitriles) .

- UV-Vis spectroscopy : Correlates absorption maxima (λmax ≈ 320 nm) with π→π* transitions in the aromatic system .

- DFT-based descriptors : Calculate electrophilicity index (ω) and local softness (s⁺) to predict nucleophilic attack sites .

Case study:

- HOMO localization : The amino group at C4 acts as an electron donor, while the carbonitrile at C1 withdraws electrons, creating a push-pull system that enhances reactivity toward electrophiles .

How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

Level: Basic

Answer:

Stability is pH-dependent due to protonation/deprotonation of the amino and nitrile groups:

- Acidic conditions (pH < 3) : Protonation of the amino group (NH₂ → NH₃⁺) increases solubility but may hydrolyze the nitrile to amide .

- Neutral/basic conditions (pH 7–10) : The compound remains stable in organic solvents (e.g., DMSO, ethanol) but degrades in water via hydrolysis over 48 hours .

Optimization strategies:

- Lyophilization : Store as a lyophilized powder to prevent hydrolysis.

- Buffered solutions : Use phosphate buffer (pH 7.4) with ≤10% DMSO for short-term aqueous studies .

What advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?

Level: Advanced

Answer:

High-purity isolation requires multi-step purification:

Liquid-liquid extraction : Separate polar byproducts using dichloromethane/water.

Flash chromatography : Use gradient elution (hexane → ethyl acetate) on silica gel (Rf = 0.3–0.5) .

Recrystallization : Ethanol/water (7:3 v/v) yields crystals with >99% purity (verified by HPLC, C18 column, MeCN/H₂O mobile phase) .

Troubleshooting:

- Persistent impurities : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) for enantiomeric resolution .

How can computational tools predict the reactivity of this compound in novel synthetic pathways?

Level: Advanced

Answer:

AI-driven platforms (e.g., IBM RXN for Chemistry) and retrosynthesis algorithms (Template_relevance Reaxys ) predict feasible routes by:

- Reaction template matching : Identify analogous transformations (e.g., cyanation of 4-aminoquinolines ).

- Transition state modeling : Simulate energy barriers for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Validation:

Compare predicted yields (e.g., 85% for Pd-catalyzed cyanation) with experimental results (82–87%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.